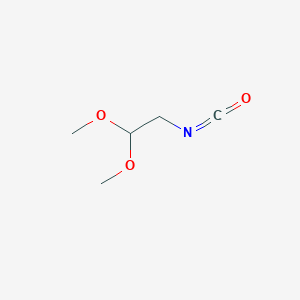
2-Isocyanato-1,1-dimethoxyethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isocyanato-1,1-dimethoxyethane is an organic compound with the molecular formula C5H9NO3 and a molecular weight of 131.13 g/mol . It is characterized by the presence of an isocyanate group (-N=C=O) and two methoxy groups (-OCH3) attached to an ethane backbone . This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Isocyanato-1,1-dimethoxyethane can be synthesized through the reaction of 2-chloro-1,1-dimethoxyethane with sodium cyanate under controlled conditions . The reaction typically involves the use of a solvent such as dimethylformamide (DMF) and is carried out at elevated temperatures to facilitate the formation of the isocyanate group .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Isocyanato-1,1-dimethoxyethane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas.
Addition Reactions: The compound can participate in addition reactions with alcohols to form carbamates.
Common Reagents and Conditions
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Applications De Recherche Scientifique
2-Isocyanato-1,1-dimethoxyethane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for various studies.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Isocyanato-1,1-dimethoxyethane involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles such as amines and alcohols, leading to the formation of ureas and carbamates, respectively . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Isocyanato-1-methoxyethane: Similar structure but with one methoxy group.
1,1-Dimethoxy-2-isocyanatoethane: Similar structure but with the isocyanate group at a different position.
Uniqueness
2-Isocyanato-1,1-dimethoxyethane is unique due to the presence of two methoxy groups, which can influence its reactivity and solubility properties compared to similar compounds .
Propriétés
IUPAC Name |
2-isocyanato-1,1-dimethoxyethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-8-5(9-2)3-6-4-7/h5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLRDVPREJSWBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN=C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
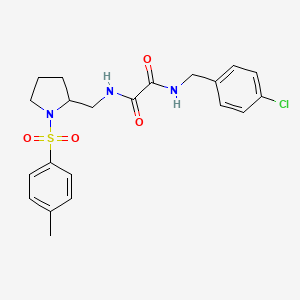
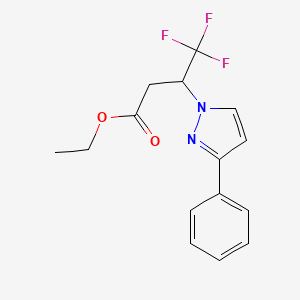
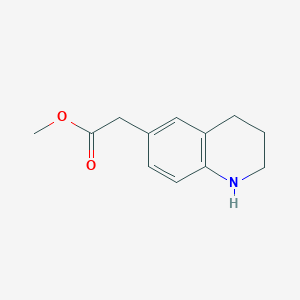


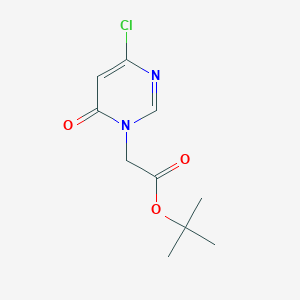
![2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}acetamide](/img/structure/B2483893.png)
![N-(3-bromophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B2483894.png)

![7-ethyl-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2483897.png)

![3-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2483900.png)


